molecular formula C20H20N2O4S B2492699 (4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1207005-87-5

(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2492699
CAS RN: 1207005-87-5
M. Wt: 384.45
InChI Key: QLZDNGICJMCHPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the target molecule often involves multi-step chemical reactions, including substitution reactions. For instance, related compounds such as boric acid ester intermediates with benzene rings have been synthesized through a three-step substitution reaction. The structural confirmation of these compounds is achieved using techniques like FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction, which also apply to the synthesis analysis of our target compound (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is usually confirmed through crystallographic analysis and density functional theory (DFT) calculations. This approach ensures the accuracy of the molecular geometry and provides insights into the compound's electronic structure. For instance, the conformational and crystallographic analysis of certain boric acid ester intermediates shows consistency between the DFT-optimized structures and the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be inferred from their molecular structure. The presence of functional groups like the pyrrolidinyl methanone and methoxyphenyl groups indicates potential for various chemical reactions, including nucleophilic substitution and electrophilic addition. The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, provide additional insights into the reactivity of these compounds. These properties are often investigated through DFT to reveal physicochemical characteristics (Huang et al., 2021).

Scientific Research Applications

Synthesis and Properties

  • The synthesis of 2-substituted benzo[b]thiophenes, including compounds similar to the requested chemical, has been achieved through a Pd(II)-catalyzed Sonogashira type cross-coupling reaction. This synthesis method can yield compounds with fluorescence properties and potential as cannabinoid receptor ligands (Chen, Xiang, Yang, & Zhou, 2017).

Molecular Structure and Electronic Properties

  • Studies on molecular structure and electronic properties have been conducted on derivatives containing phenyl and phenacyl groups. This research includes theoretical investigations and comparisons with experimental data, such as X-ray structure analysis, highlighting the utility of these compounds in molecular modeling (Cojocaru, Rotaru, Harabagiu, & Săcărescu, 2013).

Crystal Structure and DFT Study

  • The crystal structure and density functional theory (DFT) studies have been performed on similar compounds, confirming their structures through various spectroscopic methods and X-ray diffraction. These studies also explore molecular electrostatic potential and physicochemical properties (Huang et al., 2021).

Antibacterial and Anticonvulsant Properties

  • Research on thiazolyl pyrazole and benzoxazole derivatives shows antibacterial activities, indicating potential biomedical applications of related compounds (Landage, Thube, & Karale, 2019).
  • A study on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives reveals their potential as anticonvulsant agents and sodium channel blockers (Malik & Khan, 2014).

Aldose Reductase Inhibitory Activity

  • Certain methoxy-substituted compounds demonstrate aldose and aldehyde reductase inhibitory activity, with potential implications in diabetes management (Chatzopoulou et al., 2011).

Molecular Docking and Antiviral Activity

  • Molecular docking studies have been conducted to understand the antiviral activity of similar compounds, providing insights into pharmacokinetic behavior and potential therapeutic applications (FathimaShahana & Yardily, 2020).

Organotin(IV) Complexes and Antibacterial Activities

  • Organotin(IV) complexes of compounds related to the chemical have been synthesized and characterized, showing significant antibacterial activities and potential as drugs (Singh, Singh, & Bhanuka, 2016).

Mechanism of Action

    Target of Action

    Compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets would depend on the exact structure and functional groups of the compound.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, compounds with a pyrrolidine ring often have good bioavailability .

properties

IUPAC Name

[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-26-16-10-8-15(9-11-16)22-14-19(20(23)21-12-4-5-13-21)27(24,25)18-7-3-2-6-17(18)22/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZDNGICJMCHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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